molecular formula C21H25N3O3 B5189492 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-propoxyphenyl)acetamide CAS No. 5807-77-2

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-propoxyphenyl)acetamide

Cat. No.: B5189492
CAS No.: 5807-77-2
M. Wt: 367.4 g/mol
InChI Key: XMGNAXZVQYMQMO-UHFFFAOYSA-N
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Description

2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-propoxyphenyl)acetamide (CAS Number: 342615-84-3) is a chemical compound with a molecular formula of C21H25N3O3 and a molecular weight of 367.44 g/mol . This acetamide derivative features a tetrahydroquinoxalinone core, a structure of significant interest in medicinal chemistry due to its presence in compounds with diverse pharmacological activities. Quinoxaline and its derivatives are known to attract considerable research interest for their potential pharmacological activities and industrial properties . The specific structural motifs present in this molecule, including the 6,7-dimethyl substitution on the quinoxaline ring and the N-(2-propoxyphenyl) acetamide group, make it a valuable intermediate for drug discovery and development. It is primarily used in research settings as a key scaffold for the design and synthesis of novel bioactive molecules. Researchers utilize this compound in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a building block in organic synthesis to explore new chemical spaces. This product is intended For Research Use Only and is not approved for human, veterinary, therapeutic, or diagnostic use.

Properties

IUPAC Name

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(2-propoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-4-9-27-19-8-6-5-7-15(19)23-20(25)12-18-21(26)24-17-11-14(3)13(2)10-16(17)22-18/h5-8,10-11,18,22H,4,9,12H2,1-3H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGNAXZVQYMQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50386720
Record name F1065-0290
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5807-77-2
Record name F1065-0290
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-propoxyphenyl)acetamide , also known as NMDI-14, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H25N3O3
  • Molecular Weight : 367.45 g/mol
  • CAS Number : 307519-88-6
  • IUPAC Name : this compound

The primary mechanism of action for this compound involves the inhibition of the Nonsense-Mediated mRNA Decay (NMD) pathway. This is crucial for regulating the stability of mRNA transcripts within cells. Specifically, NMDI-14 disrupts the interaction between SMG7 and UPF1 proteins, which are vital for the NMD process. By inhibiting this pathway:

  • The stability of premature termination codon (PTC) mutated p53 mRNA increases.
  • This can lead to enhanced expression of the tumor suppressor protein p53 in certain cellular contexts.

Biological Activity and Pharmacological Properties

Research indicates that NMDI-14 exhibits several biological activities that may have therapeutic implications:

1. Antitumor Activity

Studies have shown that compounds targeting the NMD pathway can enhance the expression of p53, a critical regulator of cell cycle and apoptosis. Increased levels of p53 can lead to:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth in various cancer models.

2. Neuroprotective Effects

The modulation of mRNA stability by NMDI-14 suggests potential neuroprotective effects. By stabilizing specific mRNAs involved in neuronal survival and function:

  • It may protect against neurodegenerative conditions where protein misfolding and aggregation are prevalent.

3. Impact on Gene Expression

NMDI-14 influences gene expression profiles by altering mRNA decay rates. This can lead to:

  • Changes in cellular signaling pathways.
  • Modulation of inflammatory responses.

Case Studies

Several case studies have highlighted the biological activity of NMDI-14:

Case Study 1: Cancer Cell Lines

In vitro studies using various cancer cell lines demonstrated that treatment with NMDI-14 resulted in:

  • A significant decrease in cell viability.
  • Increased apoptosis as evidenced by flow cytometry assays.

Case Study 2: Neuroprotection

Research conducted on neuronal cultures showed that NMDI-14 treatment led to:

  • Enhanced survival rates under stress conditions.
  • Reduced levels of apoptotic markers compared to control groups.

Data Table: Biological Activities of NMDI-14

Activity TypeObserved EffectReference
AntitumorIncreased p53 expression leading to apoptosis
NeuroprotectionEnhanced neuronal survival under stress
Gene ExpressionModulation of inflammatory response

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key properties:

Compound Name Substituent on Acetamide Nitrogen Quinoxaline Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-nitrophenyl)acetamide 2-Nitrophenyl 6,7-Dimethyl C₁₈H₁₈N₄O₄ 354.36 Nitro group enhances electron-withdrawing effects, potentially increasing reactivity. Higher polarity compared to propoxy analog.
N-(2-Methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide 2-Methoxyphenyl None C₁₇H₁₇N₃O₃ 311.34 Methoxy group offers moderate electron-donating effects. Absence of 6,7-dimethyl groups reduces steric bulk, possibly improving solubility.
N-Butyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide n-Butyl 6,7-Dimethyl C₁₆H₂₃N₃O₂ 289.37 Aliphatic chain increases lipophilicity (predicted density: 1.084 g/cm³). Lower molecular weight may enhance membrane permeability.
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide Tetrahydrobenzo[b]thiophen-2-yl 6,7-Dimethyl C₂₂H₂₃N₅O₂S 433.52 Sulfur-containing heterocycle introduces polarizable π-systems. Cyano group may enhance binding to metalloenzymes.
N-Carbamoyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide Carbamoyl 6,7-Dimethyl C₁₃H₁₆N₄O₃ 276.29 Carbamoyl group enhances hydrogen-bonding capacity, improving aqueous solubility. Lower steric hindrance compared to aromatic substituents.
2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-(dimethylamino)phenyl)acetamide 4-(Dimethylamino)phenyl 6,7-Dimethyl C₂₀H₂₄N₄O₂ 352.44 Dimethylamino group is strongly electron-donating, increasing basicity. May improve interaction with acidic biological targets.

Structural and Functional Insights:

Impact of Aromatic vs. The 2-nitrophenyl derivative () exhibits strong electron-withdrawing effects, likely altering redox properties and metabolic stability compared to the target compound .

Their absence in the methoxyphenyl analog () may increase conformational flexibility .

Hydrogen-Bonding and Solubility: The carbamoyl substituent () introduces two hydrogen-bond donors, significantly improving aqueous solubility compared to the 2-propoxyphenyl group. This contrasts with the tetrahydrobenzo[b]thiophen-2-yl analog (), where sulfur atoms contribute to hydrophobic interactions .

In contrast, the 2-methoxyphenyl group () offers weaker electron-donating effects .

Q & A

Q. What are the key synthetic challenges in preparing 2-(6,7-dimethyl-3-oxo-tetrahydroquinoxalin-2-yl)-N-(2-propoxyphenyl)acetamide, and how can reaction conditions be optimized?

Synthesizing this compound involves multi-step reactions, including cyclization of tetrahydroquinoxaline derivatives and coupling with substituted phenylacetamide groups. Critical challenges include:

  • Steric hindrance from the 6,7-dimethyl and 2-propoxyphenyl groups, which may reduce coupling efficiency.
  • Oxo-group stability during acidic/basic conditions, requiring pH-controlled environments (pH 6–8) to prevent decomposition .
    Optimization strategies:
  • Use microwave-assisted synthesis to enhance reaction rates and yields for cyclization steps .
  • Employ Schlenk techniques for moisture-sensitive intermediates (e.g., acetyl chloride additions) to maintain purity .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are critical for verifying substituent positions (e.g., dimethyl groups at C6/C7 and propoxyphenyl orientation). Key signals include:
    • 1^1H NMR: δ 1.21 (d, J = 7.0 Hz) for propoxy methyl protons .
    • 13^13C NMR: δ 168.6 ppm for the acetamide carbonyl .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with methanol/water gradients (70:30 to 95:5) to resolve stereoisomers .
  • Mass Spectrometry (MS) : ESI/APCI(+) detects [M+H]+^+ at m/z 347–715, confirming molecular weight .

Q. How does the compound’s crystal packing (e.g., hydrogen bonding) influence its physicochemical properties?

X-ray crystallography reveals N–H···O and C–H···O hydrogen bonds that stabilize the tetrahydroquinoxaline core. For example:

  • Bond angles: N1–C7–C8 (115.7°) and O1–C7–C8A (119.4°) indicate planar geometry, enhancing solubility in polar solvents .
  • Crystal packing density (~1.3 g/cm³) correlates with melting point (mp 180–185°C) and thermal stability .

Advanced Research Questions

Q. What computational methods are recommended to model this compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions (e.g., oxo-group at C3 as a hydrogen-bond acceptor) .
  • Molecular Dynamics (MD) Simulations : Simulate binding to quinoxaline-binding enzymes (e.g., NADPH oxidases) using CHARMM or AMBER force fields. Focus on π-π stacking between the tetrahydroquinoxaline ring and aromatic residues (e.g., Tyr-121 in NOX4) .
  • Docking Studies (AutoDock Vina) : Prioritize flexible side-chain docking for the propoxyphenyl group, which may occupy hydrophobic pockets in targets like PARP-1 .

Q. How can contradictory data on the compound’s biological activity (e.g., anti-inflammatory vs. cytotoxic effects) be resolved?

Contradictions often arise from assay conditions:

  • Cell Line Variability : Test cytotoxicity in multiple lines (e.g., HEK-293 vs. HeLa) to differentiate tissue-specific effects .
  • Dose-Response Analysis : Use Hill slopes to identify off-target effects at high concentrations (>50 µM) .
  • Metabolite Interference : Perform LC-MS/MS to detect degradation products (e.g., quinoxaline ring-opening metabolites) that may confound results .

Q. What strategies are effective for designing analogs with improved pharmacokinetic properties while retaining bioactivity?

  • Substituent Modifications :
    • Replace 2-propoxyphenyl with 4-fluorophenoxy to enhance blood-brain barrier penetration (logP reduction from 3.2 to 2.8) .
    • Introduce methylsulfonyl groups at C4 to improve aqueous solubility (>2 mg/mL) .
  • Prodrug Approaches : Acetylate the oxo-group to increase oral bioavailability, with enzymatic hydrolysis in vivo .

Q. How can reaction path search algorithms (e.g., ICReDD’s quantum-chemical methods) accelerate the discovery of novel derivatives?

  • Reaction Network Analysis : Use artificial force-induced reaction (AFIR) to map feasible pathways for introducing substituents (e.g., halogenation at C6/C7) .
  • Transition State Optimization : Apply QM/MM to predict activation energies for cyclization steps, reducing trial-and-error synthesis .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 58% vs. 40% for similar intermediates)?

  • Purification Protocols : Compare column chromatography (58% yield) vs. recrystallization (40%) efficiency for acetamide intermediates .
  • Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation steps, which may improve yield by 15–20% .

Q. What statistical approaches are suitable for analyzing dose-dependent biological responses in preclinical studies?

  • Nonlinear Regression : Fit EC50 values using four-parameter logistic models (e.g., GraphPad Prism) to account for signal noise .
  • ANOVA with Tukey’s Test : Compare treatment groups (e.g., 10 µM vs. 50 µM) to identify significant differences in anti-inflammatory activity (p < 0.01) .

Comparative Analysis of Structural Analogs

Analog SubstituentsKey Structural DifferencesBiological Activity TrendsReference
4-Fluorophenoxy (C2)Increased electron-withdrawingEnhanced antimicrobial activity
4-Methoxyphenyl (N-substituent)Improved solubilityReduced cytotoxicity (IC50 > 100 µM)
7-Bromo (tetrahydroquinoxaline)Steric bulk at C7Selective kinase inhibition

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